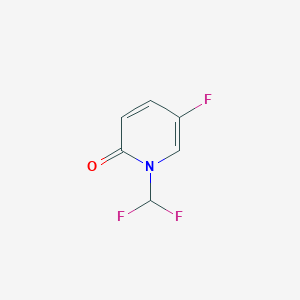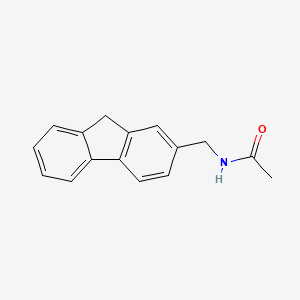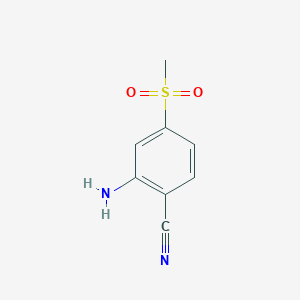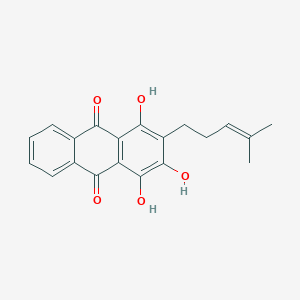
1-Benzyl3-(tert-butyl)4-oxopiperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl3-(tert-butyl)4-oxopiperidine-1,3-dicarboxylate is an organic compound with a complex structure, often used in various chemical and pharmaceutical applications. This compound is known for its stability and reactivity, making it a valuable component in synthetic chemistry.
Preparation Methods
The synthesis of 1-Benzyl3-(tert-butyl)4-oxopiperidine-1,3-dicarboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with piperidine and tert-butyl chloroformate.
Reaction Conditions: The piperidine is reacted with tert-butyl chloroformate under controlled conditions to form the intermediate compound.
Further Reactions: The intermediate is then subjected to additional reactions, including esterification and benzylation, to yield the final product
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl3-(tert-butyl)4-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other functional groups under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl3-(tert-butyl)4-oxopiperidine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Benzyl3-(tert-butyl)4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl3-(tert-butyl)4-oxopiperidine-1,3-dicarboxylate can be compared with similar compounds such as:
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: This compound has a similar structure but differs in the substitution pattern, leading to different reactivity and applications
1-Boc-4-piperidone: Another related compound used in organic synthesis, with distinct properties and uses
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and stability, making it valuable for various applications.
Properties
Molecular Formula |
C18H23NO5 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-O-benzyl 3-O-tert-butyl 4-oxopiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C18H23NO5/c1-18(2,3)24-16(21)14-11-19(10-9-15(14)20)17(22)23-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
InChI Key |
KPKKPZALTRWPNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


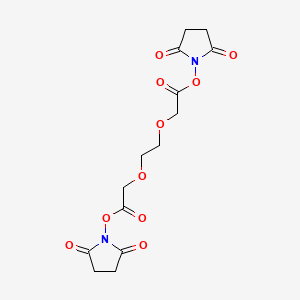
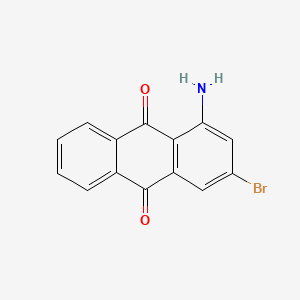
![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)
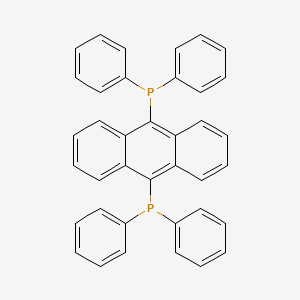



![3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132918.png)

